

An In-depth Technical Guide to 2-Cyanothioacetamide: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyanothioacetamide

Cat. No.: B047340

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Abstract

2-Cyanothioacetamide ($C_3H_4N_2S$) is a versatile polyfunctional reagent that has become an indispensable building block in modern heterocyclic chemistry. First described in the mid-20th century, its unique combination of a reactive methylene group, a cyano moiety, and a thioamide function allows for its participation in a wide array of cyclization and condensation reactions. This guide provides a comprehensive overview of the discovery and history of **2-cyanothioacetamide**, its physicochemical properties, detailed experimental protocols for its synthesis, and its application in key synthetic methodologies such as the Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis. The mechanisms of these pivotal reactions are illustrated, and extensive quantitative data are presented to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Discovery and History

The first synthesis of **2-cyanothioacetamide** is attributed to Fairfull and Peak, who reported their findings in the Journal of the Chemical Society in 1951. Their work laid the foundation for the exploration of this compound's synthetic utility. The strategic placement of its functional groups was quickly recognized, and it rose to prominence as a key intermediate in the synthesis of a diverse range of heterocyclic compounds, particularly those with therapeutic

potential. Its application in multicomponent reactions, which offer atom economy and synthetic efficiency, has further cemented its importance in both academic and industrial research.

Physicochemical and Spectral Data

2-Cyanothioacetamide is a beige to brown crystalline powder. A comprehensive summary of its physical and chemical properties is provided in Table 1, with its spectral data detailed in Table 2. This information is crucial for its identification, handling, and use in synthetic procedures.

Table 1: Physicochemical Properties of **2-Cyanothioacetamide**

Property	Value	Reference(s)
CAS Number	7357-70-2	[1] [2]
Molecular Formula	C ₃ H ₄ N ₂ S	[1] [2]
Molecular Weight	100.14 g/mol	[1] [2]
Melting Point	118-120 °C	[1]
Boiling Point	264.0 ± 42.0 °C (Predicted)	[3]
Density	1.241 g/cm ³ (Estimate)	[3]
Appearance	Beige to brown needles or powder	[3]
Water Solubility	Does not mix well with water	[3]
InChI	InChI=1S/C3H4N2S/c4-2-1-3(5)6/h1H2,(H2,5,6)	[1] [2]
SMILES	NC(=S)CC#N	[1] [2]

Table 2: Spectral Data of **2-Cyanothioacetamide**

Spectrum	Peak Assignments	Reference(s)
¹ H NMR (DMSO-d ₆)	δ 2.50 (s, 2H, CH ₂), δ 7.39 (br. s, 1H, NH), δ 9.61 (br. s, 1H, NH)	[4][5]
¹³ C NMR (DMSO-d ₆)	δ 24.4 (CH ₂), δ 116.6 (CN), δ 193.7 (C=S)	[6]
IR (KBr Pellet, cm ⁻¹)	~3300-3100 (N-H stretching), 2250 (C≡N stretching), ~1620 (N-H bending), ~1400 (C=S stretching)	[7][8]

Synthesis of 2-Cyanothioacetamide

The most common laboratory synthesis of **2-cyanothioacetamide** involves the thionation of its oxygen analog, 2-cyanoacetamide, typically using phosphorus pentasulfide (P₂S₅) in a suitable solvent.

Experimental Protocol: Synthesis from 2-Cyanoacetamide

Materials:

- 2-Cyanoacetamide
- Phosphorus pentasulfide (P₂S₅)
- Anhydrous dioxane or pyridine
- Ice
- Saturated sodium chloride solution
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate

- Ethanol for recrystallization

Procedure:

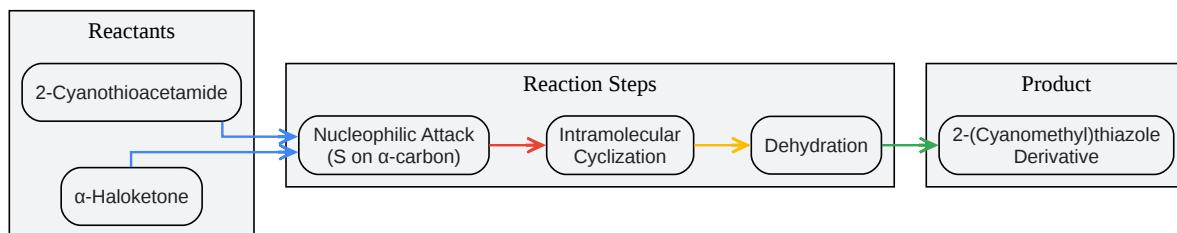
- A solution of 2-cyanoacetamide (1 equivalent) in anhydrous dioxane or pyridine is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Phosphorus pentasulfide (0.5 equivalents) is added portion-wise to the stirred solution. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.
- After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice.
- The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate.
- The combined organic extracts are washed with saturated sodium chloride solution, followed by a dilute sodium bicarbonate solution, and finally with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The resulting crude solid is purified by recrystallization from ethanol to yield **2-cyanothioacetamide** as a crystalline solid.

Key Applications in Heterocyclic Synthesis

2-Cyanothioacetamide is a cornerstone in the synthesis of various sulfur and nitrogen-containing heterocycles. Two of the most prominent examples are the Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, is a classic method for the preparation of thiazole derivatives.^[5] The reaction involves the condensation of an α -haloketone with a thioamide, in this case, **2-cyanothioacetamide**.



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Hantzsch Thiazole Synthesis Workflow

Materials:

- 2-Bromoacetophenone (phenacyl bromide)
- **2-Cyanothioacetamide**
- Ethanol
- Sodium carbonate solution (5%)

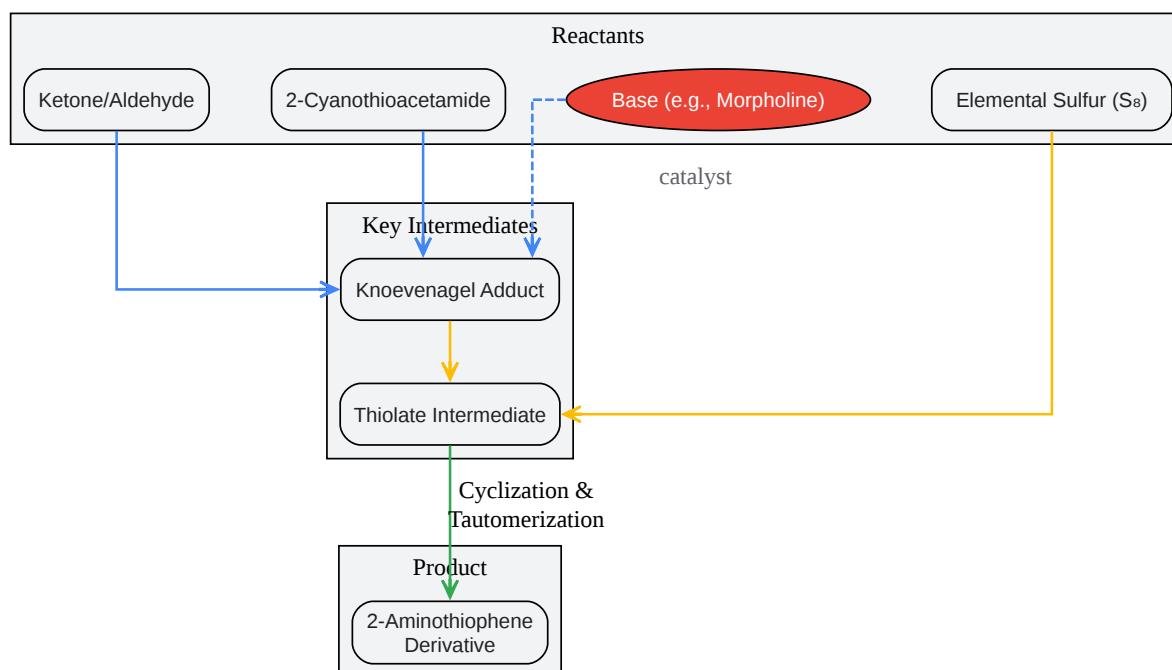
Procedure:[1]

- In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) and **2-cyanothioacetamide** (1.2 equivalents) in ethanol.
- Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction by TLC.
- After cooling to room temperature, the reaction mixture is poured into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.
- The resulting solid is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.

- The crude product is dried and can be further purified by recrystallization from ethanol to afford 2-(cyanomethyl)-4-phenylthiazole.

Gewald Aminothiophene Synthesis

The Gewald reaction, discovered by Karl Gewald in 1966, is a multicomponent reaction that produces highly substituted 2-aminothiophenes.^[2] A common variation involves the reaction of a ketone, an active methylene nitrile (like **2-cyanothioacetamide**), and elemental sulfur in the presence of a base.



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Gewald Aminothiophene Synthesis Pathway

Materials:

- 2-Butanone
- **2-Cyanothioacetamide**
- Elemental sulfur
- Morpholine
- Ethanol

Procedure:

- In a round-bottom flask, a mixture of 2-butanone (1 equivalent), **2-cyanothioacetamide** (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in ethanol.
- A catalytic amount of morpholine (approximately 0.1-0.2 equivalents) is added to the suspension.
- The reaction mixture is stirred at room temperature or gently heated to 40-50 °C for several hours until the reactants are consumed (monitored by TLC).
- The mixture is then cooled, and the precipitated product is collected by filtration.
- The solid is washed with cold ethanol to remove any unreacted starting materials and the catalyst.
- The product, 2-amino-3-cyano-4,5-dimethylthiophene, is dried. Further purification can be achieved by recrystallization if necessary.

Conclusion

2-Cyanothioacetamide is a powerful and versatile reagent in organic synthesis, with a rich history and a broad spectrum of applications. Its ability to participate in fundamental reactions like the Hantzsch and Gewald syntheses makes it an invaluable tool for the construction of diverse and complex heterocyclic systems. The detailed protocols and data provided in this guide are intended to facilitate its effective use in the laboratory, empowering researchers to

explore new frontiers in medicinal chemistry and materials science. The continued investigation into the reactivity of **2-cyanothioacetamide** promises to unveil new synthetic methodologies and lead to the discovery of novel molecules with significant biological and material properties.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Cyanothioacetamide: Discovery, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047340#discovery-and-history-of-2-cyanothioacetamide>]

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